molecular formula C13H7FN2O2 B15151507 5-fluoro-2-(pyridin-3-yl)-1H-isoindole-1,3(2H)-dione

5-fluoro-2-(pyridin-3-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B15151507
M. Wt: 242.20 g/mol
InChI Key: BHOQDBKPOVZVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2-(pyridin-3-yl)isoindole-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. Isoindole-1,3-dione derivatives, commonly referred to as phthalimides, are important structural motifs in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(pyridin-3-yl)isoindole-1,3-dione typically involves the reaction of 4-fluorophthalic anhydride with C-pyridin-3-yl-methylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-fluorophthalic anhydride+C-pyridin-3-yl-methylamine5-fluoro-2-(pyridin-3-yl)isoindole-1,3-dione\text{4-fluorophthalic anhydride} + \text{C-pyridin-3-yl-methylamine} \rightarrow \text{5-fluoro-2-(pyridin-3-yl)isoindole-1,3-dione} 4-fluorophthalic anhydride+C-pyridin-3-yl-methylamine→5-fluoro-2-(pyridin-3-yl)isoindole-1,3-dione

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as preparative thin-layer chromatography (TLC) on silica gel with appropriate solvent mixtures can be employed .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(pyridin-3-yl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom or the pyridinyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more oxidized isoindole-1,3-dione derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

5-fluoro-2-(pyridin-3-yl)isoindole-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-2-(pyridin-3-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom and the pyridinyl group in 5-fluoro-2-(pyridin-3-yl)isoindole-1,3-dione distinguishes it from other similar compounds

Properties

Molecular Formula

C13H7FN2O2

Molecular Weight

242.20 g/mol

IUPAC Name

5-fluoro-2-pyridin-3-ylisoindole-1,3-dione

InChI

InChI=1S/C13H7FN2O2/c14-8-3-4-10-11(6-8)13(18)16(12(10)17)9-2-1-5-15-7-9/h1-7H

InChI Key

BHOQDBKPOVZVDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.